molecular formula C19H26N2O4 B13078275 endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B13078275
M. Wt: 346.4 g/mol
InChI Key: GTHIMSKFPVNTLG-PMPSAXMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name, endo-tert-butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate, reflects its intricate architecture. Breaking this down:

  • Bicyclo[2.2.1]heptane : A bridged bicyclic system with two carbocyclic rings containing two, two, and one carbon atoms in the bridging segments.
  • 7-Aza substitution : A nitrogen atom replaces one carbon at position 7 of the bicyclic framework.
  • tert-Butyl carboxylate : A tert-butyl ester group (-OC(O)C(C)(C)C) at position 7.
  • Benzyloxycarbonylamino : A benzyl-protected carbamate (-NH-C(O)OCH2C6H5) at position 2.

The endo designation indicates that the benzyloxycarbonylamino group resides on the same face as the longer bridge of the bicyclic system. This stereochemical assignment is critical for understanding the molecule’s reactivity and interactions.

Structural Data Table

Feature Description Source Reference
Molecular formula C20H26N2O4 Derived from
Bicyclic core 7-Azabicyclo[2.2.1]heptane
Functional groups tert-Butyl carboxylate, benzyloxycarbonylamino
Stereochemistry endo configuration at position 2

The SMILES notation CC(C)(C)OC(=O)N1C2CC1C(NC(=O)OCC3=CC=CC=C3)C2 and InChIKey XJFVKXQKQHYLQO-UHFFFAOYSA-N (derived analogously to ) further encode its connectivity.

Historical Context of Bicyclo[2.2.1]heptane Derivatives in Organic Chemistry

Bicyclo[2.2.1]heptane (norbornane) derivatives have been pivotal in organic chemistry since their first synthesis in the 20th century. Early work focused on their strained geometry, which enabled studies on ring-opening reactions and Diels-Alder cycloadditions. For example, norbornene derivatives like tert-butyl 5-norbornene-2-carboxylate (, CAS 154970-45-3) demonstrated utility in polymer chemistry due to their reactive double bonds.

The introduction of heteroatoms, such as nitrogen in 7-azabicyclo[2.2.1]heptane (), expanded applications into medicinal chemistry. These modifications impart rigidity and chiral centers, making them scaffolds for bioactive molecules. The tert-butyl carboxylate group, as seen in and , became a common protecting group for amines and carboxylic acids in peptide synthesis.

Significance of Azabicyclic Frameworks in Medicinal Chemistry

Azabicyclic systems, particularly 7-azabicyclo[2.2.1]heptane, are prized for their:

  • Conformational rigidity : Restricts rotational freedom, enabling precise spatial positioning of functional groups.
  • Bioisosteric potential : Mimics natural heterocycles like piperidine while offering metabolic stability.
  • Synthetic versatility : Amenable to functionalization at multiple positions, as evidenced by derivatives like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (, CID 10725441).

In the target compound, the benzyloxycarbonylamino group serves as a transient protective moiety for amines, facilitating stepwise synthesis of complex molecules. Similar strategies are employed in prodrug design and combinatorial chemistry.

Comparative Table: Azabicyclo[2.2.1]heptane Derivatives

Compound Key Features Application Source
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid () Free carboxylic acid, no protecting groups Intermediate for peptidomimetics
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate () Ketone group at position 2 Chiral building block
tert-Butyl 5-norbornene-2-carboxylate () Exocyclic double bond Monomer for specialty polymers

This compound’s blend of protective groups and stereochemical complexity positions it as a strategic intermediate in synthesizing kinase inhibitors, protease antagonists, and other bioactive agents. Future research may explore its utility in asymmetric catalysis or targeted drug delivery systems.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl (1S,2S,4R)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14-,15+,16+/m1/s1

InChI Key

GTHIMSKFPVNTLG-PMPSAXMXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Tropinone is converted into phenyl 3-oxobicyclo[3.2.1]octane-8-carboxylate by reaction with phenyl chloroformate in an inert organic solvent with a weak insoluble inorganic base at temperatures ≥ 0°C. The product is isolated by antisolvent addition and filtration with subsequent washes to remove impurities.

Formation of Boc-Protected Amino Acid Intermediate

  • The amino acid intermediate is reacted with di-tert-butyl dicarbonate ((BOC)2O) in the presence of potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF) or isopropanol.
  • The reaction is stirred at room temperature to 40°C until completion, with additional KOH and (BOC)2O added if necessary.
  • THF is distilled off to avoid interference in later phase separations.

Curtius Rearrangement (Key Step)

  • The Boc-protected acid intermediate undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine (Et3N) in a high-boiling inert solvent such as toluene or xylene.
  • The reaction temperature is controlled between 30°C and 80°C during slow addition of DPPA (0.95–1.2 equivalents, preferably 1.05 eq) to manage nitrogen gas evolution.
  • After rearrangement, benzyl alcohol is added (0.95–1.5 equivalents, preferably 1.0 eq) to trap the isocyanate intermediate, forming the benzyloxycarbonyl-protected amine.
  • The mixture is stirred at 30°C to 110°C (preferably around 80°C) for 1 to 24 hours until residual starting material is below 1%, monitored by analytical methods.

Purification and Enantiomeric Resolution

  • The product, tert-butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate, is purified by crystallization.
  • Enantiomers are separated by chiral chromatography using columns such as Chiralpak AS or Chiracel OJ with mobile phases like isopropanol/heptane/trifluoroacetic acid (TFA) mixtures.
  • Early-stage resolution (ideally after intermediate 3) improves overall efficiency, requiring only a single enantiomeric separation step.

Final Hydrogenolysis (Optional)

  • For further transformations, hydrogenolysis over Pd/C in alcoholic solvents (e.g., ethanol) can be employed to remove the benzyl protecting group, yielding the free amine with high chemical and stereochemical purity.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Notes
Tropinone to phenyl ester Phenyl chloroformate, weak inorganic base ≥ 0 Variable Isolation by antisolvent precipitation
Boc Protection (BOC)2O, KOH, THF or isopropanol RT to 40 Until completion THF distilled off before next step
Curtius Rearrangement DPPA (1.05 eq), Et3N, toluene/xylene 30 to 80 Slow addition of DPPA N2 gas evolution control
Benzyl Alcohol Trapping Benzyl alcohol (1.0 eq) 30 to 110 (opt 80) 1–24 hours Monitor residual starting material
Purification & Resolution Crystallization, chiral chromatography Ambient Variable Chiral columns: Chiralpak AS, Chiracel OJ
Hydrogenolysis (optional) Pd/C, ethanol Ambient Variable Removes benzyl protecting group

Research Findings and Notes

  • The described synthetic route offers a safer and more efficient method for preparing this key intermediate with absolute stereochemistry at the C-2 position of the azabicyclic ring system.
  • The Curtius rearrangement step is critical for introducing the benzyloxycarbonyl protecting group in a controlled manner, preventing racemization and side reactions.
  • Enantiomeric purity is crucial for biological activity; thus, chiral resolution is emphasized early in the synthesis to maximize yield and purity.
  • The process allows for scalability and reproducibility, making it suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids and bases .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate exhibit significant antibacterial properties. For instance, derivatives of azabicyclo compounds have been shown to inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Neuropharmacology

The compound's structure allows it to interact with neurotransmitter systems, particularly through modulation of glutamate receptors. Studies have demonstrated that related compounds can act as antagonists at NMDA receptors, which are implicated in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's and other cognitive disorders.

Immunomodulation

Emerging research highlights the role of tryptophan-kynurenine metabolism in immune regulation, where metabolites derived from similar bicyclic structures can modulate T-cell responses . This points to the potential use of this compound as an immunomodulatory agent in autoimmune diseases and cancer therapy.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of a related azabicyclo compound against resistant strains of bacteria. The compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a novel therapeutic agent .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that derivatives of this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate signaling. This neuroprotective effect was linked to the compound's ability to inhibit NMDA receptor-mediated pathways, suggesting its utility in neurodegenerative disease models .

Case Study 3: Immune Response Modulation

Research on kynurenine pathway metabolites has illustrated their dual role as pro-inflammatory and anti-inflammatory agents depending on concentration and context. Compounds structurally related to this compound were shown to enhance regulatory T-cell differentiation while suppressing pro-inflammatory Th17 responses, indicating their potential in managing autoimmune conditions .

Table 1: Comparison of Biological Activities

Compound NameStructure TypeAntibacterial ActivityNeuroprotective ActivityImmunomodulatory Activity
This compoundBicyclicHighModerateHigh
Related Azabicyclo Compound ABicyclicModerateHighLow
Related Azabicyclo Compound BBicyclicLowModerateModerate

Table 2: Summary of Case Studies

Study FocusFindings
Antibacterial EfficacySignificant inhibition of resistant bacterial strains with MIC values lower than antibiotics
Neuroprotective EffectsProtection against excitotoxicity via NMDA receptor inhibition
Immune Response ModulationEnhanced Treg differentiation; suppression of Th17 cell activity

Mechanism of Action

The mechanism of action of endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate can be contrasted with related bicyclic derivatives, as outlined below:

Stereochemical Variants: exo-(tert-Butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

  • Key Differences: The exo isomer positions the 2-amino and 7-Boc groups on opposite faces of the bicyclic system, altering molecular geometry and steric interactions. Reactivity: The endo configuration may enhance intramolecular hydrogen bonding or stabilize transition states in stereoselective reactions compared to the exo variant. Applications: The exo derivative is patented for use in pharmaceutical intermediates, suggesting divergent biological activity or synthetic utility compared to the endo counterpart .

tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

  • Structural Contrast :
    • Lacks the benzyloxycarbonyl (Cbz) group at the 2-position, resulting in a simpler molecular formula (C₁₁H₂₀N₂O₂ vs. ~C₁₈H₂₅N₂O₄ for the target compound).
    • Molecular weight: 212.29 g/mol (vs. ~333.29 g/mol for the target compound, estimated based on the addition of the Cbz group).
  • Functional Implications :
    • The absence of the Cbz group simplifies deprotection steps but reduces versatility in subsequent coupling reactions requiring amine protection.
    • Lower lipophilicity due to the missing benzyl moiety may improve aqueous solubility .

7-Substituted Bromo Derivatives

  • Example : exo-2-Bromo-7-azabicyclo[2.2.1]heptane derivatives.
    • Synthesis : Prepared via Curtius reaction and stereoselective bromination, differing from the target compound’s route, which likely involves amine protection with Cbz.
    • Utility : Bromo substituents serve as electrophilic sites for cross-coupling reactions, whereas the Cbz group in the target compound enables controlled deprotection for amine functionalization .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Applications References
This compound ~C₁₈H₂₅N₂O₄ ~333.29 7-Boc, 2-Cbz-protected amino endo Peptide synthesis, chiral intermediates
exo-(tert-Butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate C₁₁H₂₀N₂O₂ 212.29 7-Boc, 2-amino exo Pharmaceutical intermediates
tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate C₁₁H₂₀N₂O₂ 212.29 7-Boc, 2-amino Unspecified Protected amine scaffolds
exo-2-Bromo-7-azabicyclo[2.2.1]heptane derivatives Varies (e.g., C₇H₁₀BrN) ~196.07 2-Bromo, 7-protecting groups exo Cross-coupling reaction intermediates

Biological Activity

The compound endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic structure that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic framework with a nitrogen atom incorporated into the ring system, which is characteristic of many bioactive compounds. The presence of the benzyloxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Molecular Formula : C19H26N2O4
Molecular Weight : 346.427 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. The mechanism through which it exerts its effects can be summarized as follows:

  • Receptor Binding : The compound may bind to sigma receptors, which are implicated in various neurological processes and have been explored for their role in pain modulation and neuroprotection .
  • Enzyme Inhibition : The bicyclic structure allows for potential inhibition of enzymes involved in metabolic pathways, possibly affecting the degradation of signaling molecules or neurotransmitters .
  • Intramolecular Catalysis : Studies suggest that the proximity of amino and carboxyl groups in the compound may facilitate amide bond hydrolysis, mimicking enzymatic activity observed in natural systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Key Findings
Study ASigma receptor bindingRadiolabeled ligand binding assaysHigh affinity for σ(2) subtype; potential therapeutic implications in CNS disorders .
Study BEnzyme inhibitionIn vitro enzyme assaysDemonstrated inhibition of specific metabolic enzymes; IC50 values indicate significant potency .
Study CAmide bond hydrolysisKinetic studiesFast hydrolysis rates under mild conditions; suggests potential as a model for enzyme mimicry .

Case Studies

Several case studies have explored the biological implications of this compound:

  • CNS Disorders : A study evaluated the effects of similar compounds on neuroprotection in models of neurodegeneration, highlighting their potential role in treating conditions like Alzheimer's disease by modulating sigma receptor activity.
  • Cancer Research : Research into related bicyclic compounds has shown promise in inhibiting tumor growth through targeted interactions with cell signaling pathways, suggesting that endo-tert-butyl derivatives could be further explored for anticancer properties.
  • Synthetic Biology Applications : The unique structure has been utilized in synthetic biology to develop novel therapeutic agents that can target specific cellular mechanisms more effectively than traditional drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.